![molecular formula C10H18O2 B13974645 [(Z)-2-ethylhex-2-enyl] acetate CAS No. 53735-55-0](/img/structure/B13974645.png)
[(Z)-2-ethylhex-2-enyl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Z)-2-ethylhex-2-enyl] acetate is an organic compound belonging to the ester family. It is characterized by its pleasant fruity odor, making it a popular choice in the fragrance and flavor industries. The compound’s molecular formula is C10H18O2, and it is often used in the formulation of perfumes, cosmetics, and food flavorings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
[(Z)-2-ethylhex-2-enyl] acetate can be synthesized through the esterification of [(Z)-2-ethylhex-2-en-1-ol] with acetic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
[(Z)-2-ethylhex-2-en-1-ol]+acetic acidsulfuric acid[(Z)-2-ethylhex-2-enyl] acetate+water
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include the use of immobilized enzymes, such as lipases, to catalyze the esterification reaction under milder conditions, reducing the need for harsh chemicals and high temperatures .
Analyse Chemischer Reaktionen
Types of Reactions
[(Z)-2-ethylhex-2-enyl] acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, the ester bond can be cleaved to yield [(Z)-2-ethylhex-2-en-1-ol] and acetic acid.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as sodium methoxide or enzymes.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: [(Z)-2-ethylhex-2-en-1-ol] and acetic acid.
Transesterification: New esters and alcohols.
Oxidation: Aldehydes or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
[(Z)-2-ethylhex-2-enyl] acetate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its role in pheromone signaling in insects.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the formulation of fragrances, flavors, and as a solvent in various industrial processes
Wirkmechanismus
The mechanism of action of [(Z)-2-ethylhex-2-enyl] acetate primarily involves its interaction with olfactory receptors in the nasal epithelium, leading to the perception of its characteristic fruity odor. In biological systems, it may act as a signaling molecule, influencing behavior and physiological responses in insects and other organisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [(Z)-hex-2-enyl] acetate
- [(E)-2-ethylhex-2-enyl] acetate
- [(Z)-2-hexen-1-yl] acetate
Uniqueness
[(Z)-2-ethylhex-2-enyl] acetate is unique due to its specific structural configuration, which imparts distinct olfactory properties compared to its isomers and other similar esters. Its stability and reactivity also differ, making it suitable for specific applications in the fragrance and flavor industries .
Eigenschaften
CAS-Nummer |
53735-55-0 |
|---|---|
Molekularformel |
C10H18O2 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
[(Z)-2-ethylhex-2-enyl] acetate |
InChI |
InChI=1S/C10H18O2/c1-4-6-7-10(5-2)8-12-9(3)11/h7H,4-6,8H2,1-3H3/b10-7- |
InChI-Schlüssel |
MUSLRNLXBQWGCV-YFHOEESVSA-N |
Isomerische SMILES |
CCC/C=C(/CC)\COC(=O)C |
Kanonische SMILES |
CCCC=C(CC)COC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


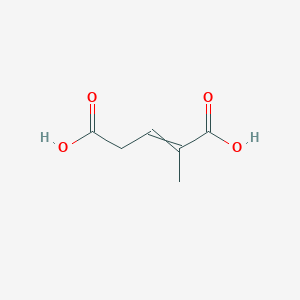
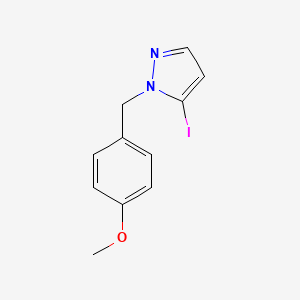
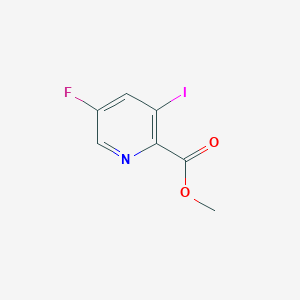
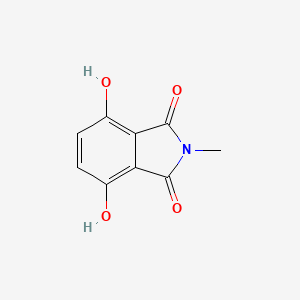
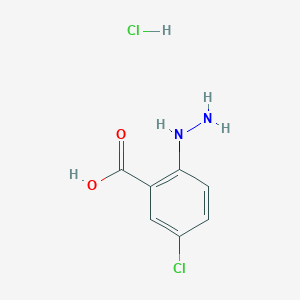

![N-[(1S)-4-bromo-2,3-dihydro-1H-inden-1-yl]-2-methylpropane-2-sulfinamide](/img/structure/B13974605.png)
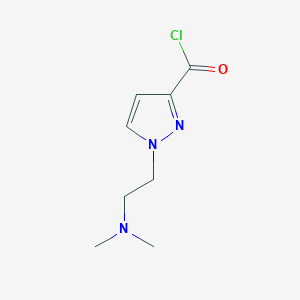
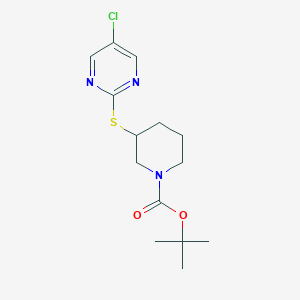

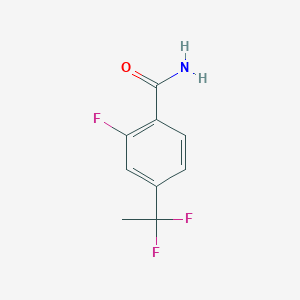

![Methyl 5-amino-6-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B13974664.png)

